Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely used in scientific research for its pharmacological properties, including its ability to act as a serotonin receptor agonist.
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate, a derivative of piperazine, has been the subject of various synthesis and characterization studies. These studies primarily focus on the development of novel compounds for diverse applications, including biological evaluation. For example, the synthesis, characterization, and biological evaluation of related compounds have been documented, showcasing the compound's potential in biological contexts. The synthesis involves condensation reactions, and the compounds are characterized using techniques such as LCMS, NMR, IR, and XRD, confirming their molecular structures (Sanjeevarayappa et al., 2015). Additionally, the synthesis of other sterically congested piperazine derivatives highlights the compound's role in generating pharmacologically useful cores (Gumireddy et al., 2021).
Crystal Structure Analysis
Crystal structure analysis is a crucial aspect of understanding the molecular and geometric configuration of such compounds. Studies on tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate and its derivatives have provided insights into their crystal systems, space groups, and intermolecular interactions, which are essential for determining their potential applications in various fields, including material science and pharmaceuticals (Yang et al., 2021).
Anticorrosive Properties
The anticorrosive properties of tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate derivatives have been explored for their potential to protect materials, such as carbon steel, in corrosive environments. The compound's efficiency in inhibiting corrosion, its adsorption behavior, and its interaction with metal surfaces have been thoroughly investigated, demonstrating its practical applications in material protection (Praveen et al., 2021).
Biological Evaluation
The biological evaluation of related piperazine derivatives has been conducted to assess their potential in medical applications. Studies have focused on their antibacterial and anthelmintic activities, providing a foundation for further research in pharmaceutical development. Although some derivatives exhibit moderate activity, these evaluations are crucial for identifying promising candidates for drug development (Kulkarni et al., 2016).
Future Directions
: Kulkarni, B., Thimmappaiah, S., Padigar, H., Adimule, S. P., Shivalingegowda, N., Neratur, L. K., & Kumsi, M. (2016). Synthesis, characterization, X-ray diffraction studies and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. Research on Chemical Intermediates, 42(12), 7375–7396. Link
: ChemSpider. (n.d.). tert-Butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate. Link
: ChemSpider. (n.d.). tert-Butyl 4-(bromomethyl)piperazine-1-carboxylate. Link
properties
IUPAC Name |
tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-11-9-19(10-12-20)14-7-5-13(6-8-14)15(21)18-4/h5-8H,9-12H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXVKMICJSLLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate |
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